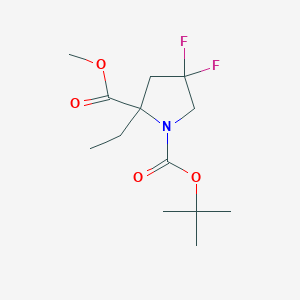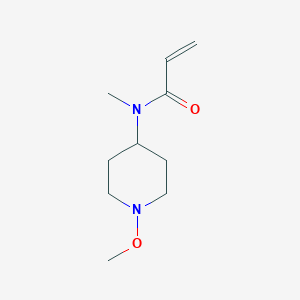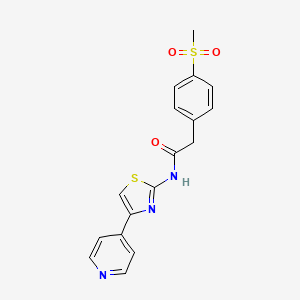![molecular formula C14H25NO4 B2542780 Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate CAS No. 2580090-17-9](/img/structure/B2542780.png)
Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a tert-butyl ester group, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl esters can generally be synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The compound contains a piperidine ring, a common feature in many bioactive compounds . It also has a tert-butyl ester group, which is a bulky group often used in organic synthesis .Scientific Research Applications
Chemical Transformations
The tert-butyl group in this compound can elicit a unique reactivity pattern, which is useful in various chemical transformations . The crowded nature of the tert-butyl group can influence the reactivity of the compound, making it suitable for specific chemical reactions.
Biosynthetic Pathways
This compound, due to the presence of the tert-butyl group, may have relevance in biosynthetic pathways . The tert-butyl group can be involved in various biosynthetic processes, potentially influencing the synthesis of complex biological molecules.
Biodegradation Pathways
The tert-butyl group can also play a role in biodegradation pathways . This means the compound could potentially be used in research related to environmental science, particularly in studies focusing on the degradation of organic compounds.
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern could make this compound useful in biocatalytic processes . Biocatalysis involves the use of natural catalysts, like protein enzymes, to conduct chemical reactions. This compound could potentially be used to study new biocatalytic processes or improve existing ones.
Synthesis of tert-butyl peresters
The compound could potentially be used in the synthesis of tert-butyl peresters . Tert-butyl peresters are useful in a variety of chemical reactions, and this compound could potentially be used to develop new methods for their synthesis.
Radical Processes
The compound could potentially be used in radical processes . Radical processes involve the use of radicals, which are atoms, molecules, or ions with unpaired valence electrons. This compound could potentially be used to study these processes or develop new radical-based reactions.
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11-7-10(16)8-15(9-11)12(17)19-14(4,5)6/h11H,7-9H2,1-6H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCCPIRGGQCSE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)


![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)

![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)
![5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole](/img/structure/B2542720.png)